molecular formula C21H23BrN6O5S B13389791 (4-((5-(1-(3-Bromobenzyl)-1H-pyrazole-3-carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate

(4-((5-(1-(3-Bromobenzyl)-1H-pyrazole-3-carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate

Cat. No.: B13389791
M. Wt: 551.4 g/mol
InChI Key: PZCKLTWSXFDLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML792 involves multiple steps, including the formation of a sulfamic acid ester and the incorporation of a bromophenyl group. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of ML792 is not widely documented, as it is primarily used for research purposes. the synthesis likely involves large-scale organic synthesis techniques, including purification and quality control processes to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

ML792 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .

Scientific Research Applications

ML792 has a wide range of scientific research applications, including:

    Chemistry: Used to study the SUMOylation pathway and its role in various chemical processes.

    Biology: Investigated for its effects on cellular functions, including protein stability and localization.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting cancer cell proliferation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

ML792 exerts its effects by inhibiting the SUMO-activating enzyme (SAE), which is crucial for the SUMOylation process. This inhibition prevents the activation and conjugation of SUMO proteins to target proteins, thereby affecting various cellular functions. The molecular targets and pathways involved include the PI3K/Akt and TGF-β1/Smad pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML792 is unique due to its high selectivity and potency in inhibiting the SUMO-activating enzyme. This specificity makes it a valuable tool for studying the SUMOylation pathway and its role in various cellular processes .

Properties

Molecular Formula

C21H23BrN6O5S

Molecular Weight

551.4 g/mol

IUPAC Name

[4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate

InChI

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)

InChI Key

PZCKLTWSXFDLLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br

Origin of Product

United States

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